4-bromo-2-methoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-methoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is an organic compound that features a bromine atom, a methoxy group, and a diazepane ring attached to a phenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide and a base like potassium carbonate.
Diazepane Introduction: The diazepane ring can be attached through a nucleophilic substitution reaction where the phenol derivative reacts with a diazepane derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Substitution: Sodium azide in DMF for azide substitution, followed by reduction to amine.
Major Products
Oxidation: Quinones.
Reduction: Dehalogenated phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-bromo-2-methoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol can serve as a building block for more complex molecules. Its functional groups allow for further derivatization, making it useful in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may exhibit biological activity due to the presence of the diazepane ring, which is a common motif in many bioactive molecules. It could be investigated for potential antimicrobial, antiviral, or anticancer properties.
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-bromo-2-methoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The diazepane ring could facilitate binding to specific protein targets, while the bromine and methoxy groups might influence the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-methoxyphenol: Lacks the diazepane ring, making it less complex and potentially less bioactive.
2-methoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol: Lacks the bromine atom, which could affect its reactivity and biological activity.
Uniqueness
4-bromo-2-methoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the diazepane ring is particularly noteworthy, as it is a structural feature found in many pharmacologically active compounds.
This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
4-bromo-2-methoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-16-4-3-5-17(7-6-16)10-11-8-12(15)9-13(19-2)14(11)18/h8-9,18H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXKNTVUZQIENN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C(=CC(=C2)Br)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.